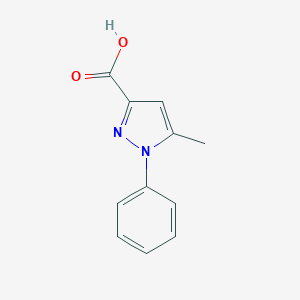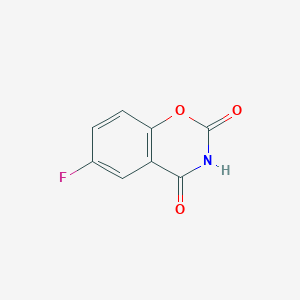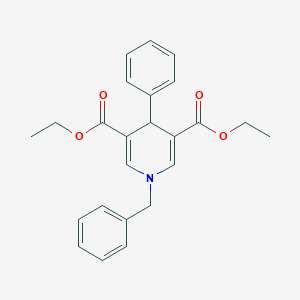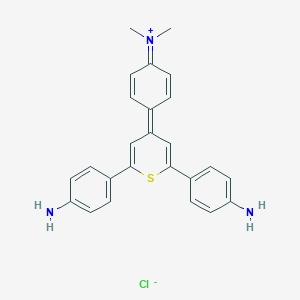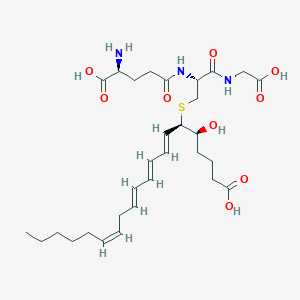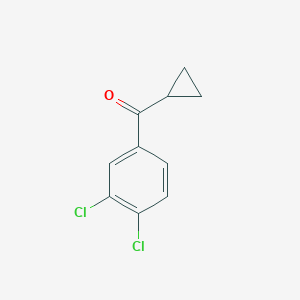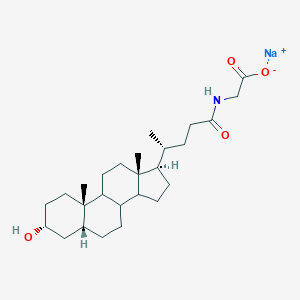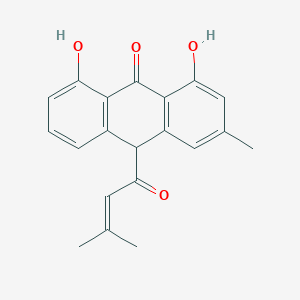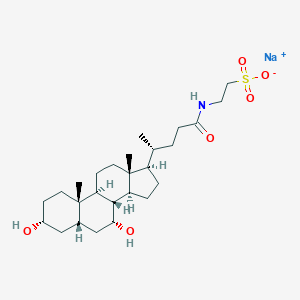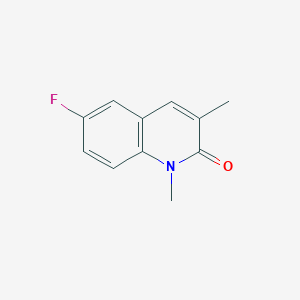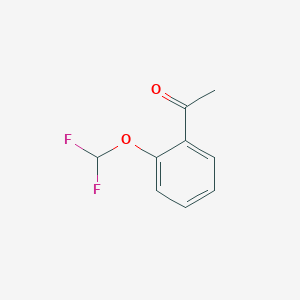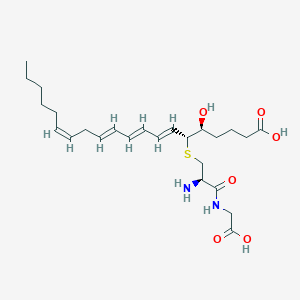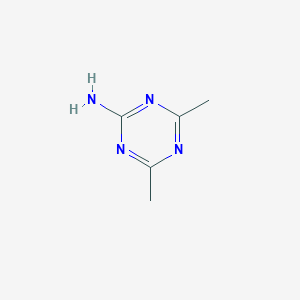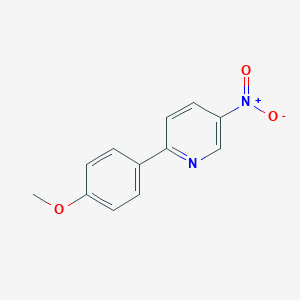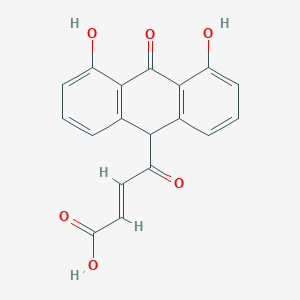
Fumaryldithranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaryldithranol, also known as anthralin, is a synthetic compound that has been used for the treatment of psoriasis and other skin disorders. It has been in use for over 100 years and has been proven to be an effective treatment for psoriasis.
Mécanisme D'action
The exact mechanism of action of fumaryldithranol is not fully understood, but it is believed to work by suppressing the immune system and reducing inflammation. Fumaryldithranol has been shown to inhibit the proliferation of T-cells, which play a key role in the development of psoriasis. It also reduces the production of inflammatory cytokines, which contribute to the development of psoriasis.
Effets Biochimiques Et Physiologiques
Fumaryldithranol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the thickness of psoriatic plaques and to improve the appearance of the skin. It has also been shown to reduce the number of T-cells in the skin and to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using fumaryldithranol in lab experiments is that it has a well-established safety profile. It has been used for over 100 years and has been shown to be safe and effective for the treatment of psoriasis. However, one of the limitations of using fumaryldithranol in lab experiments is that it can be difficult to work with due to its insolubility in water.
Orientations Futures
There are a number of future directions for research on fumaryldithranol. One area of research is to investigate its potential use in treating other skin disorders such as eczema and vitiligo. Another area of research is to investigate its anti-cancer properties, particularly in the treatment of melanoma. Additionally, researchers may investigate new synthesis methods for fumaryldithranol that are more efficient and environmentally friendly. Finally, researchers may investigate new formulations of fumaryldithranol that are more effective and easier to use in clinical settings.
Conclusion:
Fumaryldithranol is a synthetic compound that has been used for the treatment of psoriasis for over 100 years. It has been shown to be effective in reducing inflammation and suppressing the immune system. It has also been studied for its potential use in treating other skin disorders and for its anti-cancer properties. While there are some limitations to using fumaryldithranol in lab experiments, it has a well-established safety profile and is an important tool for researchers studying skin disorders and cancer.
Méthodes De Synthèse
Fumaryldithranol is synthesized from anthracene, a hydrocarbon that is found in coal tar. The synthesis process involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is purified using recrystallization or chromatography.
Applications De Recherche Scientifique
Fumaryldithranol has been extensively studied for its therapeutic effects in treating psoriasis. It has also been studied for its potential use in treating other skin disorders such as eczema and vitiligo. In addition, fumaryldithranol has been studied for its anti-cancer properties, particularly in the treatment of melanoma.
Propriétés
Numéro CAS |
125379-01-3 |
|---|---|
Nom du produit |
Fumaryldithranol |
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(E)-4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-3-9-15(13(21)7-8-14(22)23)10-4-2-6-12(20)17(10)18(24)16(9)11/h1-8,15,19-20H,(H,22,23)/b8-7+ |
Clé InChI |
SQKDGIODDXHOGU-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)/C=C/C(=O)O)C=CC=C3O |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
Synonymes |
fumaryl dithranol fumaryldithranol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



